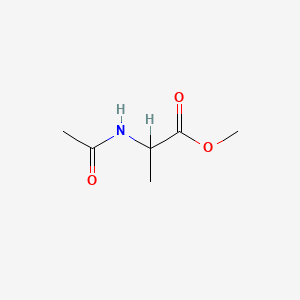

Methyl 2-acetamidopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGVVDYNRHNTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949461 | |

| Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26629-33-4 | |

| Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC name and identifiers for Methyl 2-acetamidopropanoate

An In-Depth Technical Guide to Methyl 2-Acetamidopropanoate: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, also known as N-acetyl-alanine methyl ester, is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. As a derivative of the amino acid alanine, it serves as a crucial chiral building block for asymmetric synthesis and a valuable component in peptide chemistry. This guide provides a comprehensive technical overview of its chemical identifiers, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its primary applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Precise identification of a chemical entity is fundamental for reproducible research and regulatory compliance. This compound exists as a racemic mixture and as distinct stereoisomers, each with unique identifiers.

Chemical Identifiers

The following table summarizes the key identifiers for the racemic mixture (DL form) and its common enantiomers (D and L forms). The L-form, derived from the naturally occurring amino acid L-alanine, is frequently utilized in biochemical applications.

| Identifier | Racemic (DL) Form | (R)- or D-Isomer | (S)- or L-Isomer | Source(s) |

| IUPAC Name | This compound | methyl (2R)-2-acetamidopropanoate | methyl (2S)-2-acetamidopropanoate | [1][2] |

| CAS Number | 26629-33-4 | 19914-36-4 | 3619-02-1 | [1][2] |

| PubChem CID | 520278 | 640103 | 635836 | [1] |

| InChI | InChI=1S/C6H11NO3/... | InChI=1S/C6H11NO3/.../t4-/m1/s1 | InChI=1S/C6H11NO3/.../t4-/m0/s1 | [1][2] |

| InChIKey | FQGVVDYNRHNTCK-UHFFFAOYSA-N | FQGVVDYNRHNTCK-SCSAIBSYSA-N | FQGVVDYNRHNTCK-VIFPVTCESA-N | [1][2] |

| SMILES | CC(C(=O)OC)NC(=O)C | CC(=O)N--INVALID-LINK--C(=O)OC | CC(=O)N--INVALID-LINK--C(=O)OC | [1][2] |

| Synonyms | N-Acetyl-DL-alanine methyl ester | Ac-D-Ala-OMe | N-Acetyl-L-alanine methyl ester | [1][3] |

Physicochemical Properties

The key physical and chemical properties are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White to off-white solid or oil | [4][5] |

| Boiling Point | ~251.1 °C | [5] |

| XLogP3 | -0.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the N-acetylation of the corresponding alanine methyl ester, which is typically available as a stable hydrochloride salt.

Synthetic Pathway: N-Acetylation

The core of the synthesis is the reaction of an amine with an acetylating agent. Alanine methyl ester hydrochloride serves as the amine precursor. Acetic anhydride is an effective and inexpensive acetylating agent. A non-nucleophilic organic base, such as triethylamine or pyridine, is required to neutralize the hydrochloride salt, liberating the free amine, and to scavenge the acetic acid byproduct generated during the reaction. This prevents the protonation of the amine, ensuring it remains nucleophilic enough to attack the acetic anhydride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (L)-Methyl 2-acetamidopropanoate

This protocol describes a representative procedure for synthesizing the L-enantiomer from L-Alanine methyl ester hydrochloride.

Materials and Reagents:

-

L-Alanine methyl ester hydrochloride

-

Acetic Anhydride (Ac₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add L-Alanine methyl ester hydrochloride (e.g., 10.0 g, 71.6 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. The salt may not fully dissolve, forming a slurry.

-

Base Addition: Cool the flask in an ice bath. Slowly add triethylamine (e.g., 2.1 eq, 150.4 mmol, 20.9 mL) to the slurry. Stir for 15 minutes. The triethylamine neutralizes the hydrochloride, forming triethylammonium chloride and the free alanine methyl ester.

-

Acetylation: Slowly add acetic anhydride (e.g., 1.2 eq, 86.0 mmol, 8.1 mL) to the reaction mixture via an addition funnel over 20 minutes, maintaining the temperature below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to quench excess acetic anhydride and neutralize acids.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is a critical, self-validating step in any synthetic protocol. The primary methods for characterization are NMR, Mass Spectrometry, and IR Spectroscopy.

Caption: Workflow for the analytical characterization of the final product.

The table below summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data | Interpretation | Source(s) |

| ¹H NMR | δ ~6.0-6.5 (br s, 1H), δ ~4.5 (q, 1H), δ ~3.7 (s, 3H), δ ~2.0 (s, 3H), δ ~1.4 (d, 3H) | N-H , Cα-H , -OCH₃ , Ac-CH₃ , Cα-CH₃ | Predicted |

| ¹³C NMR | δ ~173 (C=O, ester), δ ~170 (C=O, amide), δ ~52 (-OCH₃), δ ~48 (Cα), δ ~23 (Ac-CH₃), δ ~18 (Cα-CH₃) | Confirms the 6 unique carbon environments in the molecule. | [1][6] |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch), ~1745 (C=O ester stretch), ~1650 (C=O amide I band), ~1540 (N-H bend, amide II), ~1210 (C-O stretch) | Presence of key functional groups: amide (N-H, C=O) and ester (C=O, C-O). | Predicted |

| Mass Spec (EI) | m/z = 145 (M⁺), 86 ([M-COOCH₃]⁺), 44, 42 | Molecular ion confirms MW. Fragment at m/z 86 is characteristic of the loss of the methoxycarbonyl group. | [1] |

Applications in Research and Drug Development

The utility of this compound stems from its identity as a protected amino acid ester, making it a versatile tool in several areas of pharmaceutical science.

Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure forms, particularly (R)-Methyl 2-acetamidopropanoate, are valuable starting materials in asymmetric synthesis.[5] The defined stereocenter allows for the construction of complex molecules with precise three-dimensional arrangements, which is critical for biological activity. This is especially important in the synthesis of pharmaceuticals where only one enantiomer provides the desired therapeutic effect while the other may be inactive or harmful. Notable applications include the preparation of β-lactam antibiotics and various peptide-based drugs where controlling molecular handedness is essential for efficacy.[5]

Protected Amino Acid for Peptide Synthesis

In modern peptide synthesis, especially Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions.[7] The N-acetyl group on this compound serves as a stable protecting group for the N-terminal amino group. This has two primary benefits:

-

Preventing Polymerization: It blocks the nucleophilicity of the N-terminus, ensuring that during coupling reactions, only the desired C-terminal carboxyl group reacts.

-

Mimicking Native Proteins: Many proteins in nature are N-terminally acetylated. Using an N-acetylated amino acid at the start of a synthetic peptide can mimic this native structure, which can increase its biological activity and stability.[8] N-terminal acetylation neutralizes the positive charge of the free amine, which can improve cell permeability and resistance to degradation by exopeptidases.[8][9]

Conclusion

This compound is more than a simple derivative of alanine; it is a sophisticated chemical tool that enables precision and efficiency in the laboratory. Its well-defined properties, straightforward synthesis, and critical role as both a chiral synthon and a protected amino acid make it an indispensable resource for scientists in drug discovery and chemical biology. A thorough understanding of its synthesis and characterization provides a foundation for its effective application in developing the next generation of therapeutics.

References

- 1. This compound | C6H11NO3 | CID 520278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Methyl 2-acetamidopropanoate,19914-36-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. 19914-36-4|(R)-Methyl 2-acetamidopropanoate|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. (R)-Methyl 2-acetamidopropanoate [myskinrecipes.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. lifetein.com [lifetein.com]

- 9. cem.de [cem.de]

Discovery and literature review of Methyl 2-acetamidopropanoate

An In-Depth Technical Guide to Methyl 2-acetamidopropanoate

Abstract

This compound, also known as N-acetylalanine methyl ester, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. As a derivative of the amino acid alanine, it provides a versatile scaffold for constructing complex, enantiomerically pure molecules. This guide offers a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications. Detailed experimental protocols, safety guidelines, and workflow visualizations are provided to support researchers and drug development professionals in leveraging this compound's full potential.

Introduction: The Significance of a Chiral Workhorse

In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is paramount to ensuring drug efficacy and safety. This compound serves as a crucial intermediate, valued for its stereochemical integrity which can be translated into more complex bioactive molecules.[1] Its structure combines a protected amine (acetamide) and an esterified carboxyl group, making it an ideal starting material for peptide synthesis, the creation of unnatural amino acids, and the construction of heterocyclic systems. The (R)- and (S)-enantiomers are particularly valuable in asymmetric synthesis, where they are used to develop single-enantiomer drugs, including β-lactam antibiotics and protease inhibitors.[1]

Physicochemical and Structural Properties

This compound is a stable, solid compound under standard conditions. Its key identifiers and properties are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | N-acetyl-DL-alanine methyl ester, AC-ALA-OME | [2] |

| Molecular Formula | C₆H₁₁NO₃ | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| CAS Number | 26629-33-4 (DL-racemate) | [2] |

| 19914-36-4 ((R)-enantiomer) | [1][3] | |

| Appearance | White solid | [4] |

| Boiling Point | ~251.1°C | [1] |

| Storage | Room temperature, keep dry and sealed | [1][5] |

Synthesis and Manufacturing

The most common and straightforward synthesis of this compound is the Fischer esterification of its parent amino acid derivative, N-acetylalanine. This acid-catalyzed reaction with methanol is efficient and scalable.

Synthetic Pathway: Fischer Esterification

The reaction involves the protonation of the carboxylic acid carbonyl, making it more electrophilic for nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired methyl ester.

Caption: Fischer esterification of N-acetylalanine to yield this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

N-acetyl-L-alanine (1 equiv.)

-

Anhydrous Methanol (as solvent, ~5-10 mL per gram of starting material)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Dichloromethane

Procedure:

-

Reaction Setup: Suspend N-acetyl-L-alanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv.) dropwise. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. Cooling prevents potential side reactions from the exothermic addition of strong acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Trustworthiness: This step is critical to remove the acid catalyst, which would otherwise interfere with the extraction and could hydrolyze the product back to the starting material.

-

Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate or dichloromethane and transfer to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine. Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

-

Purification: Remove the solvent via rotary evaporation to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized this compound is achieved through a combination of standard spectroscopic techniques.

Caption: Standard workflow for the spectroscopic validation of synthesized compounds.

Summary of Expected Spectral Data

The following table summarizes the key signals expected from the spectroscopic analysis of this compound.[2][6][7]

| Technique | Feature | Expected Signal/Value |

| ¹H NMR | Methyl Ester Protons (-OCH₃) | Singlet, ~3.7 ppm |

| Acetyl Protons (-COCH₃) | Singlet, ~2.0 ppm | |

| α-Proton (-CH-) | Quartet, ~4.5 ppm | |

| β-Protons (-CH-CH₃) | Doublet, ~1.4 ppm | |

| Amide Proton (-NH-) | Broad singlet, ~6.5-7.5 ppm | |

| IR Spectroscopy | Amide N-H Stretch | ~3300 cm⁻¹ (broad) |

| C-H Stretch (sp³) | ~2950 cm⁻¹ | |

| Ester C=O Stretch | ~1740 cm⁻¹ (strong) | |

| Amide I C=O Stretch | ~1650 cm⁻¹ (strong) | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 145 |

| Key Fragments | m/z = 114 ([M-OCH₃]⁺), 86, 43 ([CH₃CO]⁺) |

Applications in Research and Drug Development

This compound is more than an intermediate; it is an enabling molecule for complex chemical syntheses.

Chiral Building Block

Its primary application is as a chiral building block. The defined stereocenter is preserved and transferred during multi-step syntheses, which is essential for creating enantiomerically pure pharmaceuticals.[1] This avoids the need for costly chiral separations later in the synthetic route.

Precursor to Key Synthetic Intermediates

This compound is a direct precursor to Methyl 2-acetamidoacrylate, a valuable monomer and Michael acceptor used in various synthetic transformations.[4] This conversion opens pathways to a wide range of derivatives.

Caption: Role as a precursor to Methyl 2-acetamidoacrylate for further synthesis.

Use in Drug Design

The "N-acetyl amino acid" motif is found in various biologically active molecules. Furthermore, the methyl ester group can serve as a bioisostere or a handle for further modification. The introduction of methyl groups is a common strategy in lead optimization to modulate physicochemical and pharmacokinetic properties.[8] Its structural similarity to N-acyl homoserine lactones (AHLs) has also led to research into related N-acylated amino acid methyl esters as potential signaling compounds in bacteria.[9][10]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust or vapors.[11][12] Wash hands thoroughly after handling.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]

-

Hazards: May cause skin, eye, and respiratory irritation.[12] Harmful if swallowed.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][13]

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its accessibility, stability, and inherent chirality make it an indispensable tool for researchers in academia and industry. From the synthesis of novel antibiotics to the development of complex peptide-based therapeutics, its utility is vast and continues to expand. This guide provides the core knowledge base required to effectively synthesize, characterize, and apply this versatile compound in a research and development setting.

References

- 1. (R)-Methyl 2-acetamidopropanoate [myskinrecipes.com]

- 2. This compound | C6H11NO3 | CID 520278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19914-36-4|(R)-Methyl 2-acetamidopropanoate|BLD Pharm [bldpharm.com]

- 4. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]

- 5. 43135-06-4|Methyl 2-acetamido-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

(S)-Methyl 2-acetamidopropanoate CAS number and safety information

An In-Depth Technical Guide to (S)-Methyl 2-acetamidopropanoate (N-Acetyl-L-alanine methyl ester)

Section 1: Core Identification and Physicochemical Properties

(S)-Methyl 2-acetamidopropanoate, also known as N-Acetyl-L-alanine methyl ester, is a chiral building block derived from the naturally occurring amino acid L-alanine. Its stereospecific nature makes it a valuable intermediate in the field of asymmetric synthesis, particularly for pharmaceuticals and bioactive molecules where precise three-dimensional structure is critical for efficacy and safety.

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on its properties, safe handling, and applications.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 3619-02-1 | [1] |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| InChIKey | FQGVVDYNRHNTCK-BYPYZUCNSA-N | [1] |

| Canonical SMILES | COC(=O)--INVALID-LINK--NC(=O)C | [1] |

| Synonyms | N-Acetyl-L-alanine methyl ester, Ac-L-Ala-OMe | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source & Notes |

| Physical State | Solid / Crystalline Powder | General chemical catalogs |

| Boiling Point | ~251.1°C | [3] (Data for (R)-enantiomer, expected to be identical for (S)-enantiomer) |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [4][5] (Recommended for long-term stability and to prevent degradation) |

Section 2: Significance and Applications in Drug Development

The primary value of (S)-Methyl 2-acetamidopropanoate lies in its defined stereochemistry at the alpha-carbon. In drug development, enantiomeric purity is paramount, as different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles. Using a pre-defined chiral building block like this ester is a cornerstone of modern asymmetric synthesis, allowing for more efficient and predictable synthetic routes compared to resolving racemic mixtures later in the process.

Key Applications:

-

Peptide-Based Therapeutics: As a protected derivative of L-alanine, it serves as a fundamental unit in the synthesis of peptide chains. The acetyl and methyl ester groups act as protecting groups for the amine and carboxylic acid functionalities, respectively, allowing for controlled peptide bond formation.

-

Chiral Ligand Synthesis: It can be modified to create chiral ligands for asymmetric catalysis, a technique used to produce enantiomerically pure compounds on an industrial scale.

-

β-Lactam Antibiotics: It is a precursor in the synthesis of complex molecules where control of stereochemistry is crucial, such as in the side chains of certain β-lactam antibiotics.[3]

-

Protease Inhibitors: The specific stereochemistry is vital for designing molecules that fit precisely into the active sites of enzymes, making it a valuable starting material for developing targeted protease inhibitors.[3]

Section 3: Comprehensive Safety Profile

While not acutely toxic, (S)-Methyl 2-acetamidopropanoate presents several hazards that necessitate careful handling. The following GHS classification is based on data for the closely related (R)-enantiomer and should be considered applicable.[4][5]

Table 3: GHS Hazard Classification

| GHS Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[4][5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] |

Toxicological Profile:

-

Inhalation: Inhaling dust or aerosols may cause respiratory tract irritation (H335) and can be harmful (H332).[4][5] All handling of the solid should be performed in a well-ventilated area, preferably a certified chemical fume hood.

-

Skin Contact: Causes skin irritation (H315).[6] Prolonged contact should be avoided. Impermeable gloves are required.

-

Eye Contact: Poses a risk of serious eye irritation (H319).[6] Safety glasses with side shields or goggles are mandatory.

-

Ingestion: Harmful if swallowed (H302).[4] Ingestion can lead to irritation of the gastrointestinal tract.

Section 4: Protocols for Safe Handling and Laboratory Use

Adherence to strict safety protocols is essential. The causality behind these measures is to prevent exposure via the primary routes: inhalation, dermal contact, and accidental ingestion.

Engineering Controls:

-

Chemical Fume Hood: All weighing and solution preparation activities must be conducted inside a certified chemical fume hood. This is the primary engineering control to mitigate the risk of inhalation (H335, H332).[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation to disperse any fugitive emissions.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory. A face shield should be used if there is a splash hazard.[6]

-

Hand Protection: Nitrile or neoprene gloves are required to prevent skin irritation (H315).[6] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.

-

Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure it is laundered regularly and separately from personal clothing.

-

Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate particulate filter would be required.

Caption: Workflow for the safe handling of (S)-Methyl 2-acetamidopropanoate.

Protocol 1: Weighing and Preparing a Stock Solution

-

Preparation: Before retrieving the chemical, verify that the chemical fume hood is operational and don all required PPE (goggles, nitrile gloves, lab coat).

-

Equilibration: Remove the container of (S)-Methyl 2-acetamidopropanoate from its 2-8°C storage. Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise the compound's integrity.

-

Weighing: Place an analytical balance inside the fume hood. Tare a clean, dry weighing vessel. Carefully transfer the desired amount of the solid into the vessel using a clean spatula. Avoid creating airborne dust.

-

Dissolution: Add the weighing vessel containing the compound to a larger flask or beaker intended for the final solution. Using the chosen solvent, carefully rinse the weighing vessel to ensure a quantitative transfer of the material into the flask.

-

Mixing: Add the remaining solvent to reach the target concentration. Mix gently until all solid has dissolved.

-

Cleanup: Tightly cap the original chemical container and return it to storage. Dispose of any contaminated weighing paper or disposable items in the designated solid chemical waste container. Decontaminate the work surface.

Section 5: Emergency Procedures

Rapid and correct response to an emergency, such as a spill or exposure, is critical.

Protocol 2: Spill Response

-

Assess the Situation: Determine the size of the spill. If it is large, involves other hazardous materials, or you feel unsafe, evacuate the area and alert emergency personnel.

-

Control and Contain: For a small, manageable spill, prevent it from spreading. Use an inert absorbent material like vermiculite or sand to cover the spill.

-

Neutralize/Absorb: Do not use water. The goal is to absorb the solid powder.

-

Collect Waste: Carefully sweep or scoop the absorbent material and chemical into a labeled hazardous waste container. Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone, depending on surface compatibility), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

References

- 1. (S)-methyl 2-acetamidopropanoate [stenutz.eu]

- 2. Methyl 2-acetamidopropanoate | C6H11NO3 | CID 520278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-Methyl 2-acetamidopropanoate [myskinrecipes.com]

- 4. (R)-Methyl 2-acetamidopropanoate,19914-36-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. 19914-36-4|(R)-Methyl 2-acetamidopropanoate|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. formlabs-media.formlabs.com [formlabs-media.formlabs.com]

An In-depth Technical Guide to the Industrial Applications of N-acetyl-DL-alanine Methyl Ester

Abstract

N-acetyl-DL-alanine methyl ester is a racemic compound that serves as a pivotal substrate for one of the most critical processes in the pharmaceutical and fine chemical industries: chiral resolution. As a protected derivative of the amino acid alanine, its industrial value is primarily realized not as a final product, but as a key intermediate for the efficient separation of D- and L-alanine enantiomers. This guide provides an in-depth analysis of its core application in enzymatic kinetic resolution, its role as a foundational building block in stereoselective synthesis, and the technical methodologies required for its effective utilization. We will explore the causality behind experimental choices, present detailed protocols, and offer insights for researchers, scientists, and drug development professionals seeking to leverage this compound in their workflows.

Introduction: The Significance of a Racemic Intermediate

In the landscape of industrial chemistry, racemic mixtures often represent a challenge, necessitating costly and complex purification steps to isolate the desired stereoisomer. However, N-acetyl-DL-alanine methyl ester exemplifies a paradigm where the racemic nature of the starting material is not a bug, but a feature. It is an ideal substrate for enzymatic kinetic resolution, a green and highly efficient method for producing enantiomerically pure compounds.

The molecule itself is a derivative of DL-alanine, where the amino group is protected by an acetyl moiety and the carboxylic acid is protected as a methyl ester. These protections serve two primary functions:

-

They render the molecule suitable for specific enzymatic action, particularly hydrolysis of the ester group.

-

They provide chemical handles that are crucial for its subsequent use in multi-step organic syntheses, such as peptide synthesis.

This guide will focus on the principal industrial application—the enzymatic resolution to produce valuable D-amino acid derivatives—and its role as a versatile chiral building block.

Core Application: Enzymatic Kinetic Resolution for Chiral Separation

The separation of enantiomers is paramount in drug development, as different stereoisomers of a molecule can have vastly different pharmacological and toxicological profiles. D-alanine and its derivatives, for instance, are used in medicine, food additives, and cosmetics.[1] The most robust and scalable method to obtain these enantiomers using N-acetyl-DL-alanine methyl ester is through enzymatic kinetic resolution.

The Underlying Mechanism: Stereoselective Hydrolysis

Kinetic resolution exploits the stereoselectivity of enzymes to react with one enantiomer in a racemic mixture at a much faster rate than the other. In the case of N-acetyl-DL-alanine methyl ester, esterase enzymes are employed. These enzymes selectively recognize and hydrolyze the methyl ester of the L-enantiomer to form N-acetyl-L-alanine, leaving the N-acetyl-D-alanine methyl ester largely unreacted.

The causality for this choice is rooted in efficiency and purity. Enzymes operate under mild conditions (neutral pH, moderate temperatures), minimizing side reactions and racemization.[2] The high stereoselectivity of enzymes like the esterase from Bacillus cereus can lead to products with exceptionally high enantiomeric excess (e.e.), a critical parameter for pharmaceutical applications.[1]

The resulting mixture contains two chemically distinct products: a carboxylic acid (N-acetyl-L-alanine) and an ester (N-acetyl-D-alanine methyl ester). This difference in chemical functionality allows for a straightforward separation, typically through extraction at different pH values.

Caption: Workflow for enzymatic kinetic resolution.

Quantitative Performance Data

The efficacy of this process has been demonstrated and quantified. A study utilizing an esterase from Bacillus cereus expressed in E. coli provides a clear benchmark for industrial application.[1]

| Parameter | Optimal Value | Source |

| pH | 7.0 | [1] |

| Temperature | 40°C | [1] |

| Substrate Concentration | 700 mM | [1] |

| Enantiomeric Excess (product) | >99.50% | [1] |

| Enantiomeric Excess (substrate) | >99.99% | [1] |

| Enzyme Reusability | Retained 86% activity after 15 cycles | [1] |

This data underscores the industrial viability of the process. The high substrate concentration allows for excellent throughput, while the remarkable reusability of the immobilized enzyme significantly reduces catalyst cost, a key factor for large-scale production.

Detailed Experimental Protocol: A Self-Validating System

This protocol describes the kinetic resolution using immobilized whole-cell biocatalysts, a method that enhances enzyme stability and simplifies catalyst recovery.

Objective: To produce N-acetyl-D-alanine methyl ester with high enantiomeric purity.

Materials:

-

N-acetyl-DL-alanine methyl ester

-

Immobilized E. coli cells expressing B. cereus esterase[1]

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Apparatus for chiral HPLC analysis

Methodology:

-

Reaction Setup:

-

To a temperature-controlled reactor, add phosphate buffer (pH 7.0).

-

Bring the buffer to the optimal temperature of 40°C.

-

Add N-acetyl-DL-alanine methyl ester to a final concentration of 700 mM and stir until dissolved.[1]

-

Introduce the immobilized enzyme catalyst. The catalyst-to-substrate ratio should be optimized for reaction kinetics, typically determined through preliminary small-scale experiments.

-

-

Reaction Monitoring & Validation:

-

The reaction progress is monitored by taking aliquots at regular intervals (e.g., every 30 minutes).

-

Validation Checkpoint: The conversion rate should approach 50%. A conversion significantly exceeding 50% indicates a loss of stereoselectivity, where the enzyme begins to hydrolyze the D-enantiomer.

-

The aliquots are analyzed by chiral HPLC to determine the enantiomeric excess of both the remaining substrate (N-acetyl-D-alanine methyl ester) and the product (N-acetyl-L-alanine). The goal is to stop the reaction when the e.e. of the substrate is maximized (>99%).

-

-

Work-up and Product Isolation:

-

Once the reaction reaches the target conversion (~50%), filter the mixture to recover the immobilized enzyme for reuse.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the aqueous solution to ~2.0 with a suitable acid (e.g., HCl). This protonates the N-acetyl-L-alanine, making it less water-soluble.

-

Extract the mixture with ethyl acetate. The unreacted N-acetyl-D-alanine methyl ester will preferentially partition into the organic phase, while the N-acetyl-L-alanine salt remains primarily in the aqueous phase.

-

Wash the separated organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-acetyl-D-alanine methyl ester.

-

-

Final Purity Validation:

-

The purity and enantiomeric excess of the final N-acetyl-D-alanine methyl ester product are confirmed by chiral HPLC and NMR spectroscopy. The e.e. should exceed 99% for pharmaceutical-grade applications.

-

Application as a Chiral Building Block in Synthesis

Once resolved, both N-acetyl-D-alanine methyl ester and the corresponding N-acetyl-L-alanine serve as valuable chiral building blocks for organic synthesis.[3][4] Their primary use is in peptide and peptidomimetic synthesis.

The N-acetyl and methyl ester groups act as protecting groups for the amine and carboxyl functions, respectively. This protection is crucial for controlled, stepwise peptide bond formation, preventing self-polymerization and other side reactions.[5] N-methylated amino acids, a class to which these precursors can lead, are particularly valuable in drug discovery for enhancing the metabolic stability and cell permeability of peptide-based drugs.[6]

Caption: Role as a building block in peptide synthesis.

The unique properties of the enantiomerically pure forms make them ideal for:

-

Drug Development: Crafting peptides with specific 3D structures to interact with biological targets.[3][4]

-

Biochemical Research: Synthesizing peptide probes to study enzyme activity and metabolic pathways.[3][4]

-

Chiral Intermediates: Acting as a starting point for the synthesis of more complex chiral molecules where the stereocenter of alanine is incorporated into the final structure.[3]

Synthesis and Physicochemical Properties

N-acetyl-DL-alanine methyl ester is typically synthesized via the esterification of N-acetyl-DL-alanine. A common laboratory and industrial method involves refluxing the N-acetylated amino acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.[7]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | [8] |

| Molecular Weight | 145.16 g/mol | [9] |

| CAS Number | 1115-69-1 (for DL form) | [10] |

| Appearance | White solid / colorless liquid | |

| IUPAC Name | methyl 2-acetamidopropanoate | [10] |

Safety and Handling

Proper handling of N-acetyl-DL-alanine methyl ester is essential in a research and industrial setting. Based on available Safety Data Sheets (SDS), the following precautions should be observed.

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is often 2-8°C. The compound may be sensitive to moisture.[11][13]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[11]

-

First Aid:

Conclusion

N-acetyl-DL-alanine methyl ester stands out not as an end-product, but as a highly valuable and versatile industrial intermediate. Its primary application as a substrate for enzymatic kinetic resolution provides an elegant and efficient pathway to enantiomerically pure D- and L-alanine derivatives, which are critical components in the pharmaceutical industry. The resulting chiral products are indispensable building blocks for the synthesis of complex peptides and other bioactive molecules. The combination of its straightforward synthesis, amenability to green resolution technologies, and utility in stereoselective chemistry ensures its continued relevance for scientists and researchers in drug development and fine chemical production.

References

- 1. Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

- 8. N-ACETYL-L-ALANINE METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. DL-Alanine, N-acetyl, methyl ester, protonated [webbook.nist.gov]

- 10. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Theoretical Investigations of Methyl 2-acetamidopropanoate in Solution: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to study Methyl 2-acetamidopropanoate in various solvent environments. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry who are interested in understanding the conformational landscape, solute-solvent interactions, and dynamic behavior of this important N-acetylated amino acid ester.

Introduction to this compound

This compound, also known as N-acetyl-alanine methyl ester (Ac-Ala-OMe), is a derivative of the amino acid alanine.[1] Its structure, characterized by an acetylated N-terminus and a methyl-esterified C-terminus, makes it a valuable model system for studying the fundamental interactions that govern the behavior of peptides and proteins in solution. The presence of both hydrogen bond donors (N-H group) and acceptors (C=O groups), along with hydrophobic moieties (methyl groups), allows for a rich variety of interactions with solvent molecules. Understanding these interactions is crucial for applications in drug design, where molecular conformation and solvation play a pivotal role in biological activity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11NO3 | PubChem[1] |

| Molecular Weight | 145.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C(=O)OC)NC(=O)C | PubChem[1] |

| InChIKey | FQGVVDYNRHNTCK-UHFFFAOYSA-N | PubChem[1] |

Theoretical Approaches to Studying Solvated Systems

The choice of theoretical methodology is paramount for accurately capturing the behavior of this compound in solution. The two most powerful and widely used approaches are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3][4] It is particularly well-suited for:

-

Conformational Analysis: Identifying the stable conformers of the molecule in the gas phase and in solution. The rotational barriers around the φ (phi) and ψ (psi) dihedral angles are of particular interest.

-

Calculating Molecular Properties: Determining properties such as dipole moments, partial charges, and vibrational frequencies, which are influenced by the solvent environment.

-

Modeling Solute-Solvent Interactions: Through the use of implicit or explicit solvation models, DFT can provide insights into the energetics of solvation and the nature of hydrogen bonding between the solute and solvent molecules.

The choice of functional and basis set is a critical decision in any DFT study. For systems like this compound, hybrid functionals such as B3LYP or M06-2X, combined with a Pople-style basis set like 6-31+G(d,p) or a Dunning-type basis set like aug-cc-pVDZ, often provide a good balance between accuracy and computational cost.[5][6]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the system by solving Newton's equations of motion for a collection of atoms and molecules.[7][8] This approach is invaluable for:

-

Exploring the Conformational Landscape: MD simulations can sample a wide range of molecular conformations over time, providing a more complete picture of the molecule's flexibility and the transitions between different states.

-

Analyzing Solvation Shell Structure: By simulating the explicit interactions between the solute and a large number of solvent molecules, MD can reveal detailed information about the organization of the solvent around the solute.

-

Calculating Thermodynamic Properties: Properties such as the free energy of solvation and radial distribution functions can be calculated from MD trajectories, offering quantitative insights into the thermodynamics of the system.[8][9]

The accuracy of MD simulations is heavily dependent on the quality of the force field used to describe the interatomic interactions. Commonly used force fields for biomolecular simulations, such as AMBER, CHARMM, and GROMOS, are generally suitable for studying this compound.

Experimental Workflow: A Hybrid DFT and MD Approach

A robust theoretical investigation of this compound in solution often involves a synergistic combination of DFT and MD methods. The following workflow outlines a comprehensive approach to such a study.

References

- 1. This compound | C6H11NO3 | CID 520278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Methyl 2-acetamidopropanoate [myskinrecipes.com]

- 3. Theoretical elucidation of the amino acid interaction with graphene and functionalized graphene nanosheets: insights from DFT calculation and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Combined DFT and MD simulation studies of protein stability on imidazolium–water (ImH+Wn) clusters with aromatic amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Foreword: The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Chiral Properties of (R)- and (S)-Methyl 2-acetamidopropanoate

In the landscape of pharmaceutical sciences, the concept of chirality is not merely an academic curiosity but a cornerstone of rational drug design and development.[1][2][3] Many biological systems, comprised of chiral building blocks like L-amino acids and D-sugars, exhibit a profound stereoselectivity in their interactions with xenobiotics.[3] Consequently, the enantiomers of a chiral drug can display markedly different pharmacological, toxicological, and pharmacokinetic profiles.[3] This guide delves into the chiral properties of a model system, (R)- and (S)-Methyl 2-acetamidopropanoate, also known as N-acetyl-D-alanine methyl ester and N-acetyl-L-alanine methyl ester, respectively.[4][5] Through a detailed exploration of their synthesis, analysis, and characterization, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and techniques fundamental to harnessing chirality.

The Foundation: Synthesis and Stereochemical Control

The generation of enantiomerically pure compounds is the first critical step in any chirality-focused investigation. For (R)- and (S)-Methyl 2-acetamidopropanoate, several strategies can be employed, each with its own set of advantages and mechanistic underpinnings.

Enantioselective Synthesis: Building Chirality from the Ground Up

Modern synthetic organic chemistry offers powerful tools for the asymmetric synthesis of amino acid derivatives.[6][7][8] These methods aim to create a single enantiomer directly, avoiding the need for downstream separation of a racemic mixture. Catalytic asymmetric synthesis is a particularly elegant approach, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer.[6][7][9] For instance, the enantioselective synthesis of α-amino acid derivatives can be achieved through N-H insertion reactions cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid.[7] This dual-catalyst system acts as a chiral proton shuttle, effectively controlling the stereochemical outcome of the reaction.[7]

The choice of catalyst and reaction conditions is paramount and is guided by the desired stereochemical outcome and the nature of the substrate. The underlying principle is the formation of diastereomeric transition states with different energy levels, leading to a kinetic preference for the formation of one enantiomer over the other.

Kinetic Resolution: Selectively Transforming a Racemic Mixture

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. In the context of Methyl 2-acetamidopropanoate, enzymatic resolution is a highly effective method. For example, an esterase from Bacillus cereus has been shown to exhibit high stereoselectivity in the hydrolysis of N-acetyl-DL-alanine methyl ester.[10] The enzyme preferentially hydrolyzes one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D-enantiomer) as the unreacted ester.[10] The resulting mixture of the carboxylic acid and the ester can then be easily separated.

The efficiency of a kinetic resolution is determined by the selectivity factor (E), which is the ratio of the rate constants for the reaction of the two enantiomers. A high E-value is desirable for achieving high enantiomeric excess in both the product and the unreacted starting material.

Assigning the Handedness: Determination of Absolute Configuration

Once an enantiomerically enriched sample is obtained, its absolute configuration—the actual spatial arrangement of its atoms—must be unambiguously determined.[11][12] The designations (R) (from the Latin rectus, for right) and (S) (from sinister, for left) are assigned based on the Cahn-Ingold-Prelog priority rules.[11][12]

X-Ray Crystallography: The Gold Standard

For crystalline compounds, single-crystal X-ray crystallography is the most definitive method for determining absolute configuration.[11][13] By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise arrangement of atoms in space.[13] However, this technique requires the growth of a suitable single crystal, which can be a challenging and time-consuming process.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution.[14][15] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational excitation.[15][16] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[14][17]

The experimental VCD spectrum is then compared to a theoretically predicted spectrum generated through ab initio density functional theory (DFT) calculations for a chosen enantiomer (e.g., the R-enantiomer).[13][14] A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution.[14] This technique is particularly valuable for molecules that are difficult to crystallize or for studying conformational equilibria in solution.[14][17][18]

Caption: Workflow for absolute configuration determination using VCD.

Purity Matters: Chiral Separation and Analysis

The separation and quantification of enantiomers are crucial for quality control in drug development and for studying the properties of individual enantiomers.[3][19] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and versatile technique for this purpose.[19][20][21][22]

The Principle of Chiral HPLC

Chiral HPLC operates on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[23] These diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers on the column and, thus, their separation.[23]

A Practical Protocol for the Separation of (R)- and (S)-Methyl 2-acetamidopropanoate

The choice of the CSP is critical for achieving successful enantiomeric separation.[19][21] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amino acid derivatives.[21][22]

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector is suitable.

-

Column: A chiral column, for example, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve the best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 215 nm.

-

Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

Caption: Schematic of a chiral HPLC separation process.

Interaction with Polarized Light: Chiroptical Properties

Chiral molecules have the unique property of interacting with plane-polarized light, a phenomenon known as optical activity.[24][25] This property is the basis for two important analytical techniques: polarimetry and circular dichroism.

Polarimetry: Measuring the Rotation of Light

A polarimeter measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound.[25][26]

-

Dextrorotatory (+): An enantiomer that rotates the plane of polarized light clockwise.

-

Levorotatory (-): An enantiomer that rotates the plane of polarized light counterclockwise.[24]

It is crucial to understand that there is no simple correlation between the (R/S) designation and the direction of optical rotation (+/-).[24] For a given pair of enantiomers, they will rotate light by the same magnitude but in opposite directions.[24] The specific rotation, [α], is a characteristic physical property of a chiral compound.

The enantiomeric excess (ee) of a sample can be determined using the following formula:

ee (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

| Property | (R)-Methyl 2-acetamidopropanoate | (S)-Methyl 2-acetamidopropanoate |

| Synonym | N-acetyl-D-alanine methyl ester | N-acetyl-L-alanine methyl ester |

| Absolute Configuration | R | S |

| Expected Optical Rotation | Sign will be opposite to the S-enantiomer | Sign will be opposite to the R-enantiomer |

Table 1: Properties of this compound Enantiomers

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules.[13][27] CD measures the differential absorption of left and right circularly polarized light as a function of wavelength.[13] The resulting CD spectrum provides information about the secondary structure of proteins and the conformation of small chiral molecules.[27] For (R)- and (S)-Methyl 2-acetamidopropanoate, their CD spectra will be mirror images of each other.

Applications in Research and Drug Development

Enantiomerically pure amino acid derivatives like (R)- and (S)-Methyl 2-acetamidopropanoate are valuable chiral building blocks in organic synthesis.[28][29]

-

Peptide Synthesis: They are used in the synthesis of peptides with specific stereochemistry to study protein structure and function or to develop peptide-based drugs.[28][30]

-

Pharmaceutical Intermediates: These compounds serve as key intermediates in the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][29] The precise stereochemistry of these building blocks is essential for the efficacy and safety of the final drug product.[1][2]

-

Biochemical Research: They are utilized in studies of enzyme activity and metabolic pathways, helping to elucidate the stereochemical requirements of biological processes.[28]

Conclusion

The chiral properties of (R)- and (S)-Methyl 2-acetamidopropanoate provide an excellent framework for understanding the fundamental principles of stereochemistry in a practical context. From controlling their synthesis to unambiguously determining their absolute configuration and assessing their enantiomeric purity, the techniques discussed herein are integral to modern chemical and pharmaceutical research. A thorough grasp of these concepts and methodologies is indispensable for any scientist working in the field of drug development, where the control of chirality is paramount to ensuring the safety and efficacy of new medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. This compound | C6H11NO3 | CID 520278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19914-36-4|(R)-Methyl 2-acetamidopropanoate|BLD Pharm [bldpharm.com]

- 6. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Absolute configuration - Wikipedia [en.wikipedia.org]

- 12. Absolute Configuration | ChemTalk [chemistrytalk.org]

- 13. purechemistry.org [purechemistry.org]

- 14. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. benchchem.com [benchchem.com]

- 21. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 22. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 24. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 25. youtube.com [youtube.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemimpex.com [chemimpex.com]

- 29. (R)-Methyl 2-acetamidopropanoate [myskinrecipes.com]

- 30. nbinno.com [nbinno.com]

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of Methyl 2-acetamidopropanoate

For: Researchers, scientists, and drug development professionals

Abstract

Methyl 2-acetamidopropanoate, the methyl ester of N-acetylalanine, is a valuable chiral building block in the synthesis of pharmaceuticals, particularly in the development of antibiotics and peptide-based drugs.[1] Traditional multi-step syntheses involving protection, esterification, and deprotection can be time-consuming and generate significant waste. This application note presents a detailed, one-pot protocol for the efficient synthesis of this compound. By combining the esterification of alanine and the N-acetylation into a single, streamlined process, this method offers a more sustainable and efficient alternative. This guide provides a comprehensive walkthrough of the methodology, including the underlying chemical principles, a step-by-step protocol, and methods for ensuring the trustworthiness of the results.

Introduction: The Rationale for a One-Pot Approach

The synthesis of amino acid esters is a fundamental transformation in organic and medicinal chemistry.[2] These compounds serve as crucial intermediates in peptide synthesis and as chiral synthons for a variety of bioactive molecules.[3] Specifically, this compound provides a key structural motif in numerous pharmaceutical agents.

Conventional synthetic routes to N-acetylated amino acid esters typically involve a sequence of independent reactions:

-

N-protection of the amino acid.

-

Esterification of the carboxylic acid.

-

(If necessary) Deprotection of the amino group followed by acetylation .

Each of these steps requires separate workup and purification, leading to increased solvent consumption, potential loss of material at each stage, and longer overall synthesis times. A one-pot synthesis, where sequential reactions are carried out in the same reaction vessel, circumvents these issues by minimizing handling and purification steps. This approach is not only more efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption.

This protocol details a one-pot procedure that leverages the concurrent esterification and N-acetylation of alanine. The chosen methodology is based on the principle of activating the carboxylic acid for esterification while simultaneously acetylating the amino group under conditions that favor both transformations.

Mechanistic Insights and Strategic Choices

The core of this one-pot synthesis lies in the careful selection of reagents and reaction conditions to facilitate two distinct chemical transformations in a single pot. The overall transformation is the conversion of alanine to this compound.

2.1. Concurrent Esterification and N-Acetylation

A study on the concurrent esterification and N-acetylation of amino acids using triethyl orthoacetate (TEOA) provides valuable mechanistic insight. It is proposed that TEOA reacts with the amino group to form an imidate ester, which then cyclizes to an oxazolidinone intermediate. Subsequent ring-opening by the alcohol (in this case, methanol formed in situ or added) yields the N-acetyl ester product.[4]

While this protocol utilizes a more classical approach with acetic anhydride and an acid catalyst in methanol, the principle of simultaneous or sequential transformations in one pot remains. The presence of an acid catalyst, such as sulfuric acid, is crucial for the Fischer esterification of the carboxylic acid group with methanol.[5] Concurrently, acetic anhydride serves as the acetylating agent for the amino group. The order of these reactions can be influenced by the specific conditions.

2.2. Reagent Selection Rationale

-

Alanine: The starting amino acid. Both L-alanine and racemic DL-alanine can be used, depending on the desired stereochemistry of the final product.

-

Methanol: Serves as both the solvent and the esterifying agent. Using it in excess drives the esterification equilibrium towards the product.

-

Acetic Anhydride: A common and effective acetylating agent. It reacts with the amino group of alanine to form the acetamido group.[6]

-

Sulfuric Acid (or other acid catalyst): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[5] Thionyl chloride is another option for facilitating esterification.[7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

3.1. Materials and Reagents

| Reagent | Grade | Supplier | CAS No. | Comments |

| DL-Alanine | ≥99% | Sigma-Aldrich | 302-72-7 | Or L-Alanine for chiral synthesis |

| Methanol | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 | Use of anhydrous solvent is critical |

| Acetic Anhydride | ≥99% | Acros Organics | 108-24-7 | Handle in a fume hood |

| Sulfuric Acid | Concentrated (95-98%) | J.T. Baker | 7664-93-9 | Add slowly and with caution |

| Sodium Bicarbonate | Reagent Grade | EMD Millipore | 144-55-6 | For neutralization |

| Dichloromethane | ACS Grade | VWR | 75-09-2 | For extraction |

| Anhydrous Magnesium Sulfate | ≥97% | Alfa Aesar | 7487-88-9 | For drying |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-Alanine (8.91 g, 100 mmol).

-

Esterification Initiation: To the flask, add anhydrous methanol (100 mL). Cool the suspension in an ice bath to 0-5 °C. While stirring, slowly add concentrated sulfuric acid (2.7 mL, ~50 mmol) dropwise. Rationale: The acid catalyzes the esterification of the carboxylic acid group of alanine.[5]

-

Reflux: Remove the ice bath and heat the mixture to reflux (approximately 65 °C). Continue refluxing for 3-4 hours. The suspension should become a clear solution as the alanine methyl ester hydrochloride is formed.

-

N-Acetylation: Cool the reaction mixture back down to 0-5 °C in an ice bath. Slowly add acetic anhydride (10.4 mL, 110 mmol) dropwise while maintaining the temperature below 10 °C. Rationale: Acetic anhydride acetylates the amino group of the newly formed alanine methyl ester.[6]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

-

Workup - Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~200 mL) with stirring. Add the solution slowly to control the effervescence from the neutralization of the excess acid and acetic anhydride. Continue adding the bicarbonate solution until the pH of the aqueous layer is ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Rationale: The product is more soluble in the organic solvent, allowing for its separation from the aqueous phase.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualization of the Workflow

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| DL-Alanine | 8.91 g (100 mmol) |

| Methanol | 100 mL |

| Sulfuric Acid | 2.7 mL (~50 mmol) |

| Acetic Anhydride | 10.4 mL (110 mmol) |

| Reaction Conditions | |

| Esterification Temperature | Reflux (~65 °C) |

| Esterification Time | 3-4 hours |

| N-Acetylation Temperature | 0-5 °C (addition), then Room Temp |

| N-Acetylation Time | 12-16 hours |

| Expected Yield | |

| Theoretical Yield | 14.52 g |

| Typical Crude Yield | 85-95% |

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several in-process controls and final product characterization.

-

Visual Confirmation of Esterification: The initial suspension of alanine in methanol should become a clear solution upon reflux with the acid catalyst, indicating the formation of the more soluble alanine methyl ester hydrochloride.

-

pH Monitoring during Neutralization: Careful monitoring of the pH to ~8 during the workup ensures complete neutralization of the acid catalyst and quenching of excess acetic anhydride, which is crucial for efficient extraction of the product.

-

Spectroscopic Analysis of the Final Product: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the methyl ester protons (~3.7 ppm), a quartet for the alpha-proton (~4.6 ppm), a doublet for the alpha-methyl protons (~1.4 ppm), a singlet for the acetyl protons (~2.0 ppm), and a broad singlet for the amide proton (~6.5 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals around 173 ppm (ester carbonyl), 170 ppm (amide carbonyl), 52 ppm (ester methyl), 49 ppm (alpha-carbon), 23 ppm (acetyl methyl), and 18 ppm (alpha-methyl).

-

Mass Spectrometry (ESI+): Calculation of the exact mass for C₆H₁₁NO₃ and searching for the [M+H]⁺ ion.

-

FT-IR (neat): Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the ester (~1740 cm⁻¹), and C=O stretching of the amide (~1650 cm⁻¹).

-

References

- 1. (R)-Methyl 2-acetamidopropanoate [myskinrecipes.com]

- 2. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols: Methyl 2-Acetamidopropanoate in Enzymatic Kinetic Resolution

Introduction: The Strategic Value of Methyl 2-Acetamidopropanoate in Chiral Synthesis

This compound, the methyl ester of N-acetylalanine, is a prochiral substrate of significant interest in biocatalysis.[1] As a racemic mixture (N-acetyl-DL-alanine methyl ester), it serves as an ideal starting material for the enzymatic synthesis of enantiomerically pure D- or L-alanine derivatives.[2] These chiral building blocks are invaluable in the pharmaceutical industry for the synthesis of antibiotics, peptide-based drugs, and other bioactive molecules where precise stereochemistry is critical for efficacy and safety.[3][4]

The primary application of this substrate lies in kinetic resolution , a process where an enzyme selectively catalyzes the transformation of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. In the case of this compound, hydrolases such as esterases and lipases are employed to selectively hydrolyze the ester bond of one enantiomer, typically the L-enantiomer, into the corresponding carboxylic acid (N-acetyl-L-alanine). This allows for the separation of the unreacted D-enantiomer ester from the L-enantiomer acid, yielding two valuable, optically pure compounds from a single racemic starting material.

This guide provides a detailed overview of the principles, protocols, and analytical methods for utilizing this compound in enzyme-catalyzed kinetic resolution, tailored for researchers in drug development and biocatalysis.

Principle: The Mechanism of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes. The enzyme's active site is a complex, three-dimensional chiral environment. This chirality allows the enzyme to preferentially bind and act upon one enantiomer of a racemic substrate, which fits the active site more effectively, leading to a much faster reaction rate for that enantiomer.

For N-acetyl-DL-alanine methyl ester, a stereoselective esterase will hydrolyze the L-ester to N-acetyl-L-alanine at a significantly higher rate than the D-ester. The reaction ideally proceeds until 50% conversion is reached. At this point, the reaction mixture theoretically contains the unreacted N-acetyl-D-alanine methyl ester and the product, N-acetyl-L-alanine, both in high enantiomeric excess (e.e.).

The choice of enzyme is paramount. While various hydrolases can catalyze ester hydrolysis, only those with high enantioselectivity (often expressed as the E-value) are suitable for producing compounds with the high optical purity required for pharmaceutical applications.[5] Esterases and lipases are the most common choices for this transformation due to their broad substrate tolerance and frequent high stereoselectivity.[2][5]

Featured Enzyme Classes for Hydrolysis

Esterases (EC 3.1.1.1)

Esterases are hydrolases that specifically cleave ester bonds. Certain bacterial esterases have been identified as highly efficient and selective catalysts for this reaction. A notable example is the esterase from Bacillus cereus, which has been expressed in E. coli and used in an immobilized whole-cell system for the kinetic resolution of N-acetyl-DL-alanine methyl ester.[2] This approach is particularly advantageous as it simplifies enzyme handling and improves operational stability, allowing for repeated use of the biocatalyst.[2][6]

Lipases (EC 3.1.1.3)

Lipases are a subclass of esterases that are particularly effective at hydrolyzing esters of water-insoluble substrates. Their utility is not limited to aqueous environments; they are renowned for their stability and activity in organic solvents, which can be beneficial for substrate solubility and for shifting reaction equilibria from hydrolysis towards synthesis (esterification or transesterification).[7][8][9] Lipases from sources like Candida antarctica (Novozym 435) and Pseudomonas cepacia are widely used in biocatalysis for their broad applicability and high enantioselectivity in resolving racemic esters.[5][10]

Application Protocol 1: Kinetic Resolution using Immobilized Recombinant Esterase

This protocol is based on the successful resolution of N-acetyl-DL-alanine methyl ester using immobilized E. coli cells expressing a recombinant esterase from Bacillus cereus.[2] The objective is to produce N-acetyl-D-alanine methyl ester with high enantiomeric excess.

A. Materials and Reagents

-

Substrate: N-acetyl-DL-alanine methyl ester (racemic)

-

Biocatalyst: Immobilized E. coli BL21(DE3) cells expressing recombinant B. cereus esterase

-

Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Quenching Agent: Acetonitrile or a strong acid (e.g., 1 M HCl)

-

Analytical Standards: Pure N-acetyl-D-alanine methyl ester and N-acetyl-L-alanine

-

Equipment: